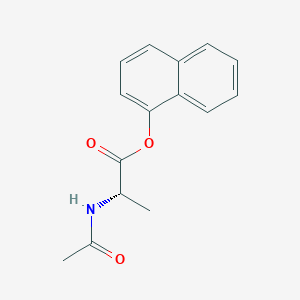

L-Alanine, N-acetyl-, 1-naphthalenyl ester

Description

Significance of N-Acetylated Amino Acid Esters as Chemical Probes and Enzyme Substrates

N-acetylated amino acids are a class of molecules with significant biological relevance. They can be produced through the direct synthesis by N-acetyltransferases or via the breakdown of N-acetylated proteins. hmdb.ca In research, the esterified forms of N-acetylated amino acids serve as crucial tools for studying enzyme kinetics and activity.

The ester linkage in these compounds can be cleaved by various hydrolytic enzymes, such as esterases and proteases. This enzymatic hydrolysis releases a detectable molecule, allowing researchers to quantify enzyme activity. For example, N-acetyl-DL-phenylalanine β-naphthyl ester is a well-known chromogenic substrate for chymotrypsin (B1334515) and other serine proteases. clearsynth.com The enzymatic cleavage of the ester bond releases naphthol, which can be coupled with a diazo salt to produce a colored compound, providing a visual and quantifiable measure of enzyme activity. clearsynth.com This principle of using N-acetylated amino acid esters as substrates is a cornerstone of many enzymatic assays.

Strategic Role of the Naphthalene (B1677914) Moiety in Fluorescent and Chromogenic Systems

The naphthalene group, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a key feature of L-Alanine, N-acetyl-, 1-naphthalenyl ester. drugbank.com This moiety is responsible for the compound's potential as a fluorescent and chromogenic probe. Naphthalene derivatives are known for their unique photophysical properties, including strong fluorescence and photostability. clearsynth.com

When the ester bond of a naphthalenyl ester is hydrolyzed by an enzyme, it releases 1-naphthol (B170400). 1-Naphthol itself is a fluorescent molecule, and its release from a non-fluorescent or less fluorescent substrate can lead to a significant increase in fluorescence intensity. This "turn-on" fluorescence mechanism is a common strategy in the design of sensitive enzyme assays. The fluorescence of the released 1-naphthol can be monitored to provide a real-time measurement of enzyme activity. Furthermore, as mentioned earlier, the released naphthol can react with other reagents to produce a colored product for colorimetric detection. clearsynth.com

Overview of Research Paradigms and Applications for this compound

While extensive research specifically detailing the applications of this compound is not widely available in peer-reviewed literature, its structural components suggest its utility in several research areas. Based on the known functions of analogous compounds, it is a promising substrate for various enzymes.

Given that it is an N-acetylated alanine (B10760859) derivative, it is a potential substrate for enzymes such as aminoacylase (B1246476) I, which is known to hydrolyze N-acetylated amino acids. hmdb.ca Additionally, various esterases, which are often overexpressed in certain diseases like cancer, could potentially hydrolyze the 1-naphthalenyl ester bond. This could allow for the development of assays to screen for esterase activity or to identify inhibitors of these enzymes.

The fluorescent properties of the naphthalene moiety also suggest its use in fluorescence-based assays. The enzymatic cleavage of the ester would release 1-naphthol, leading to a change in the fluorescence signal. This could be exploited for high-throughput screening of enzyme inhibitors or for imaging enzyme activity in biological samples.

Interactive Data Tables

Below are tables summarizing the key properties of the chemical compounds discussed in this article.

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | naphthalen-1-yl (2S)-2-acetamidopropanoate |

| CAS Number | 69975-68-4 |

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.28 g/mol |

Table 2: Properties of Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

| N-Acetyl-L-alanine | 97-69-8 | C5H9NO3 | 131.13 | Substrate for protein synthesis, inhibitor of p21 and epidermal growth factor. biosynth.com |

| 1-Naphthol | 90-15-3 | C10H8O | 144.17 | Fluorescent and chromogenic indicator. |

| N-Acetyl-DL-phenylalanine β-naphthyl ester | 20874-31-1 | C21H19NO3 | 345.38 | Chromogenic substrate for chymotrypsin and other serine proteases. clearsynth.com |

Chemical Compound Names

| Common Name | Systematic Name |

| This compound | naphthalen-1-yl (2S)-2-acetamidopropanoate |

| N-Acetyl-L-alanine | (2S)-2-acetamidopropanoic acid |

| 1-Naphthol | naphthalen-1-ol |

| N-Acetyl-DL-phenylalanine β-naphthyl ester | naphthalen-2-yl 2-acetamido-3-phenylpropanoate |

| Chymotrypsin | Not Applicable (Enzyme) |

| Aminoacylase I | Not Applicable (Enzyme) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl (2S)-2-acetamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(16-11(2)17)15(18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHFGNPCPMZWQU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990224 | |

| Record name | N-{1-[(Naphthalen-1-yl)oxy]-1-oxopropan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-68-4 | |

| Record name | N-Acetylalanine alpha-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[(Naphthalen-1-yl)oxy]-1-oxopropan-2-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Routes for N Acetyl L Alanine 1 Naphthalenyl Ester and Analogs

Chemical Synthesis Approaches

The chemical synthesis of N-acetyl-L-alanine 1-naphthalenyl ester and its analogs involves several key strategic steps, from the formation of the ester bond to the introduction of the specific naphthalene (B1677914) moiety, all while maintaining stereochemical control.

Esterification Reactions of N-Acetyl-L-Alanine

The esterification of N-acetyl-L-alanine is a critical step in the synthesis of the title compound. Direct esterification is often challenging due to the zwitterionic nature of unprotected amino acids, which are generally insoluble in common organic solvents. researchgate.net Therefore, N-protection, in this case with an acetyl group, is a prerequisite for successful esterification. researchgate.net

A prominent method for this transformation is based on the use of Mukaiyama's reagents. researchgate.netmdpi.com This approach has been refined through the use of modified reagents and microwave-assisted conditions to improve reaction times and yields. For instance, studies on the esterification of N-acetyl-L-phenylalanine, a structurally similar starting material, have shown that modifying the original Mukaiyama's reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, into an ionic liquid by altering its anion can significantly enhance the reaction. mdpi.com Non-nucleophilic anions such as EtSO₄⁻ and Tf₂N⁻ were found to be particularly effective. researchgate.net

The reaction is typically carried out using an excess of the alcohol component, which can also serve as the solvent, and a non-nucleophilic base. The use of 1-methylimidazole (B24206) as a base has been shown to be superior to conventional tertiary amines like triethylamine (B128534) or tributylamine. researchgate.net Microwave irradiation has proven more effective than traditional reflux methods, shortening reaction times significantly. mdpi.com

Table 1: Microwave-Assisted Esterification of N-acetyl-L-phenylalanine using a Modified Mukaiyama's Reagent¹

Click to view data

| Coupling Reagent | Solvent | Base | Yield (%) |

|---|---|---|---|

| [2-ClMePy]I | MeOH | Tributylamine (TBA) | 14 |

| [2-ClMePy]I | MeOH | Triethylamine (TEA) | 32 |

| [2-ClMePy]I | MeOH | 1-Methylimidazole (MIM) | 77 |

| [2-ClMePy]I | Dichloromethane (DCM) | 1-Methylimidazole (MIM) | 65 |

| [2-ClMePy][EtSO₄] | MeOH | 1-Methylimidazole (MIM) | 80 |

¹Data adapted from studies on N-acetyl-L-phenylalanine as a model. Reactions were conducted under microwave irradiation at 80 °C for 15 minutes. researchgate.net

Incorporation of the 1-Naphthalenyl Moiety

The 1-naphthalenyl group is introduced by the reaction of N-acetyl-L-alanine with 1-naphthol (B170400). This esterification can be achieved using standard coupling agents common in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for forming the ester bond between the carboxylic acid of N-acetyl-L-alanine and the hydroxyl group of 1-naphthol. nih.gov

In related syntheses, such as for N-capped dehydrodipeptides, naphthalene-derived carboxylic acids (e.g., 2-naphthylacetic acid) are coupled to amino acid methyl esters using DCC/HOBt and a base like triethylamine in acetonitrile (B52724). nih.gov This demonstrates the robustness of carbodiimide-based coupling for forming bonds involving a naphthalene group. nih.gov The synthesis of the title compound would involve the reverse of this pattern: the carboxylic acid of the protected amino acid is activated and reacted with the phenolic hydroxyl of 1-naphthol.

Asymmetric Synthesis and Stereochemical Control

Maintaining the stereochemical integrity of the chiral center in L-alanine is paramount. The starting material for the synthesis is typically N-acetyl-L-alanine, which is derived from L-alanine. nih.gov The primary risk of racemization occurs during the activation of the carboxylic acid for the esterification step.

The choice of coupling method and reaction conditions is crucial for preventing racemization. The use of carbodiimide (B86325) methods with additives like HOBt is known to suppress side reactions and minimize the loss of stereochemical purity. nih.gov Furthermore, employing milder bases, such as 1-methylimidazole, is preferable to stronger, more hindered amines like triethylamine. researchgate.net Studies have shown that microwave-assisted esterification protocols can be performed without causing significant racemization, preserving the desired stereochemistry. researchgate.net

Synthesis of N-Acetylated Dehydroalanine (B155165) Naphthyl Esters

Analogs such as N-acetylated dehydroalanine naphthyl esters are valuable synthetic targets. Dehydroalanine (Dha) is an unsaturated amino acid that can serve as a precursor for various modifications. rsc.org The synthesis of a naphthyl ester of N-acetyl-dehydroalanine typically involves a multi-step process.

One common route involves the synthesis of a dipeptide containing a β-hydroxy amino acid, such as serine or threonine. nih.gov For example, an N-protected amino acid is first coupled to a serine methyl ester. This resulting dipeptide then undergoes a dehydration/elimination reaction to form the dehydroalanine residue. nih.govrsc.org The naphthyl ester could be introduced either by starting with a 1-naphthalenyl ester of serine or by performing the esterification after the dehydroalanine moiety has been formed. The hydrolysis of N-acetyl dehydroalanine methyl ester has been studied, indicating that the ester group is more labile than the acetamido group, which is a key consideration for synthetic planning. nih.gov

Derivatization for Specific Applications (e.g., thiol-reactive probes)

The core structure of N-acetyl-L-alanine 1-naphthalenyl ester can be derivatized to create molecular probes for specific applications. For instance, a thiol-reactive probe could be designed by replacing the 1-naphthalenyl ester with a moiety containing a reactive group that specifically targets cysteine residues in proteins.

Common thiol-reactive functional groups include maleimides and iodoacetamides. thermofisher.com A hypothetical synthesis of such a probe could involve synthesizing a derivative of 1-naphthol that also contains a maleimide (B117702) group. This functionalized phenol (B47542) would then be esterified with N-acetyl-L-alanine using the methods described previously. Alternatively, fluorescent tags like N-(1-pyrenyl)maleimide are used to derivatize thiol-containing compounds for analysis, highlighting the utility of the maleimide group in creating probes for biological thiols. researchgate.net The design allows for the specific labeling of thiols, as the maleimide group reacts readily with sulfhydryl groups under mild conditions. thermofisher.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a greener alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. For N-acetyl-L-alanine 1-naphthalenyl ester, enzymatic methods can be applied to the synthesis of the precursors and potentially the final esterification step.

The synthesis of the N-acetyl-L-alanine precursor is well-established in industrial biocatalysis. Aminoacylase (B1246476) enzymes are widely used for the kinetic resolution of racemic mixtures of N-acetyl amino acids, which are produced chemically. nih.gov The enzyme, such as aminoacylase from Aspergillus oryzae, selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of N-acetyl-D-alanine and free L-alanine. nih.gov The L-alanine can then be re-acetylated to produce enantiomerically pure N-acetyl-L-alanine. More recent research has also explored the direct enantioselective synthesis of N-acyl-L-amino acids using aminoacylases. nih.gov

For the final esterification step, lipase (B570770) enzymes are candidates for catalyzing the reaction between N-acetyl-L-alanine and 1-naphthol. Lipases are frequently used in non-aqueous media to catalyze the formation of ester bonds. This enzymatic approach could offer high selectivity and avoid the need for coupling agents and harsh conditions, thus minimizing racemization risk.

Furthermore, novel biocatalytic methods are emerging for the synthesis of amino acid derivatives. For example, engineered protoglobin nitrene transferases have been developed to catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters, representing a direct route to α-amino esters. nih.gov While not directly applied to the title compound, these advancements showcase the growing potential of biocatalysis in the synthesis of complex amino acid derivatives. nih.gov

Kinetic Resolution of N-Acetyl-DL-Alanine Esters via Esterases

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In the context of N-acetyl-DL-alanine esters, esterases and lipases are particularly effective biocatalysts for the enantioselective hydrolysis of the L-enantiomer, leaving the D-enantiomer ester largely unreacted. nih.govlibretexts.org

Research has demonstrated the successful kinetic resolution of N-acetyl-DL-alanine methyl ester using an immobilized recombinant esterase from Bacillus cereus. nih.gov In a study, the esterase gene from B. cereus WZZ001 was expressed in Escherichia coli BL21 (DE3). nih.gov The whole cells containing the recombinant esterase were then immobilized and used for the biocatalytic resolution. nih.gov The enzyme selectively hydrolyzes the L-ester to N-acetyl-L-alanine, which can be separated from the unreacted N-acetyl-D-alanine methyl ester. nih.gov

The optimal conditions for this biocatalytic resolution were determined to be a pH of 7.0 and a temperature of 40°C. nih.gov Under these conditions, a high substrate concentration of 700 mM could be efficiently resolved, achieving an enantiomeric excess of over 99% for the product and 99.5% for the remaining substrate. nih.gov The immobilized enzyme also exhibited excellent reusability, retaining over 86% of its initial activity after 15 reaction cycles. nih.gov

Table 1: Kinetic Resolution of N-Acetyl-DL-Alanine Methyl Ester using Immobilized B. cereus Esterase

| Parameter | Value | Reference |

| Enzyme Source | Recombinant Bacillus cereus esterase in E. coli | nih.gov |

| Substrate | N-Acetyl-DL-Alanine Methyl Ester | nih.gov |

| Optimal pH | 7.0 | nih.gov |

| Optimal Temperature | 40°C | nih.gov |

| Substrate Concentration | 700 mM | nih.gov |

| Enantiomeric Excess (e.e.p) | 99.50% | nih.gov |

| Reusability | 86.04% activity after 15 cycles | nih.gov |

Multienzymatic Cascades for Non-Canonical Amino Acid Derivative Production

Multienzymatic cascades, where several enzymatic reactions are performed in a single pot, offer significant advantages in terms of efficiency, reduced waste, and simplified downstream processing. frontiersin.orgnih.gov These cascades can be designed to produce complex molecules like non-canonical amino acid derivatives from simple precursors.

One relevant approach for the synthesis of N-acetylated amino acids is the "Amidohydrolase Process." This process often involves a racemase to convert a racemic starting material and a stereospecific amidohydrolase to selectively process one enantiomer. frontiersin.org For instance, a system combining an N-succinyl-amino acid racemase with a stereospecific L-amidohydrolase can be used to produce L-amino acids from racemic N-succinyl amino acids. frontiersin.org A similar cascade could be envisioned for N-acetylated analogs.

While a specific multienzymatic cascade for the direct production of N-acetyl-L-alanine 1-naphthalenyl ester has not been detailed in the available literature, the existing examples provide a blueprint for its potential design. A hypothetical cascade could start with a simpler precursor and involve a series of enzymatic steps, including acetylation and esterification, to arrive at the final product. The development of such a cascade would hinge on the identification and optimization of suitable enzymes for each step, ensuring compatibility and efficient flux through the pathway. The use of whole-cell biocatalysts co-expressing multiple enzymes can be a practical approach to implementing such cascades. frontiersin.org

Table 2: Example of a Multi-Enzymatic Cascade for the Synthesis of a Sitagliptin Intermediate

| Enzyme | Role in Cascade | Reference |

| Transaminase (TARO) | Asymmetric amination | frontiersin.org |

| Esterase | Hydrolysis of ester to carboxylic acid | frontiersin.org |

| Aldehyde Reductase (AHR) | Reduction of by-product | frontiersin.org |

| Formate Dehydrogenase (FDH) | Cofactor regeneration | frontiersin.org |

Enzymatic Substrate Applications and Mechanistic Studies

Role as Chromogenic and Fluorogenic Substrates in Enzyme Assays

The naphthyl group in L-Alanine, N-acetyl-, 1-naphthalenyl ester is key to its function as a chromogenic and fluorogenic substrate.

The enzymatic hydrolysis of this compound liberates 1-naphthol (B170400) and N-acetyl-L-alanine. The released 1-naphthol is the basis for signal generation in both chromogenic and fluorogenic assays.

In chromogenic assays, the liberated 1-naphthol is coupled with a diazonium salt, such as Fast Blue B salt, to produce a colored azo dye. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the amount of 1-naphthol released and thus to the enzymatic activity. This principle is widely used in histochemical staining and in-gel activity assays to visualize the location and intensity of esterase or protease activity.

In fluorogenic assays, the fluorescence of the liberated 1-naphthol is measured. While 1-naphthol itself is fluorescent, its esterified form in the substrate molecule typically has quenched or different fluorescent properties. The increase in fluorescence upon enzymatic cleavage provides a highly sensitive method for quantifying enzyme activity. The excitation and emission wavelengths for 1-naphthol are utilized to monitor the reaction progress in real-time.

N-acetylated amino acid esters are well-established substrates for various serine proteases, including chymotrypsin (B1334515), trypsin, and elastase. nih.gov The choice of the amino acid residue in the substrate can be tailored to the known specificity of the target protease. For proteases that recognize and cleave after alanine (B10760859) residues, this compound can serve as a suitable substrate.

For example, N-Acetyl-DL-phenylalanine β-naphthyl ester is a known chromogenic substrate for chymotrypsin and subtilisin. The hydrolysis of this substrate is used to assess the activity of these proteases. Similarly, this compound would be expected to be a useful substrate for proteases with a preference for alanine, allowing for the quantification of their activity and the screening of potential inhibitors. The enzymatic release of 1-naphthol can be monitored to determine the rate of the reaction, providing valuable information about the enzyme's catalytic efficiency and its interaction with inhibitors.

Investigations of Intracellular Enzyme Activity and Transporter Interactions

The ability of small molecule probes to enter cells and report on the internal environment is crucial for understanding cellular biology and pathology. The lipophilic nature of the naphthalene (B1677914) group may facilitate the diffusion of this compound across cell membranes, positioning it as a potential tool for intracellular studies.

Organophosphorus hydrolase (OPH) is a bacterial enzyme capable of degrading highly toxic organophosphate compounds, including pesticides and chemical nerve agents. wpmucdn.com Developing methods to detect OPH activity is important for bioremediation and diagnostics. Assays for OPH typically rely on monitoring the hydrolysis of organophosphate substrates, such as methyl parathion, which releases the colored product p-nitrophenol. wpmucdn.com More sensitive fluorogenic substrates have also been developed, but these are typically organophosphate compounds themselves, modified with a fluorophore like umbelliferone. nih.gov

There is no scientific literature to support the use of this compound or similar "Naphthyl N-Acetylalaninate Probes" for the detection of OPH activity. OPHs are phosphotriesterases, meaning their catalytic activity is specific to the hydrolysis of phosphoester bonds (P-O, P-F, P-S, P-CN) found in organophosphates. tamu.edu The target compound, this compound, contains a carboxyl ester bond (C-O), which does not fit the known substrate profile of organophosphorus hydrolase. Therefore, it is not considered a suitable probe for OPH activity.

Table 1: Comparison of Substrate Types

| Enzyme | Typical Substrate Class | Bond Cleaved | Example Substrate for Assay | Reporter Group |

|---|---|---|---|---|

| Esterase/Protease | Carboxylic Acid Esters | Carboxyl Ester (C-O) | N-Acetyl-Amino Acid Naphthyl Ester | Naphthol |

| Organophosphorus Hydrolase (OPH) | Organophosphates | Phosphoester (P-O) | Paraoxon | p-Nitrophenol |

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a sodium-dependent transporter responsible for the exchange of neutral amino acids across the cell membrane. nih.gov It plays a critical role in cellular metabolism, particularly in cancer cells, by importing essential amino acids like glutamine and serine. nih.govnih.gov As its name suggests, ASCT2 recognizes alanine as a primary substrate. nih.gov

Studies of ASCT2 function and inhibition are crucial for developing anti-cancer therapeutics. These investigations often use radiolabeled amino acids (e.g., [³H]-glutamine or [³H]-serine) to measure transport rates. mdpi.com While ASCT2 is a known transporter of L-alanine, there are no specific studies in the available literature that investigate the interaction between ASCT2 and this compound.

Table 2: Known Substrates and Modulators of ASCT2

| Compound | Role with ASCT2 | Transport Direction | Reference |

|---|---|---|---|

| L-Alanine | Substrate | Bidirectional | nih.gov |

| L-Serine | Substrate | Bidirectional | nih.gov |

| L-Glutamine | Substrate | Bidirectional | nih.gov |

| L-Threonine | Substrate | Bidirectional | solvobiotech.com |

| L-Asparagine | Substrate | Bidirectional | solvobiotech.com |

| Cysteine | Modulator | Not Transported | solvobiotech.com |

Development and Application As Biochemical Probes

Design and Spectroscopic Properties of Naphthalene-Based Fluorescent Probes

The functionality of L-Alanine, N-acetyl-, 1-naphthalenyl ester as a probe is derived from the spectroscopic properties of its 1-naphthalenyl ester group. Naphthalene (B1677914) and its derivatives are widely used as fluorescent probes due to their advantageous photophysical characteristics. nih.gov The design of these probes often leverages the rigid, planar, and conjugated π-electron system of the naphthalene core, which contributes to their strong fluorescence and environmental sensitivity. nih.gov

The quantum yield of naphthalene derivatives can be fine-tuned by chemical modification. For instance, substitutions on the naphthalene ring can significantly alter the photophysical properties. While specific data for this compound is not extensively published, studies on related compounds illustrate this principle.

Table 1: Photophysical Properties of Selected 1-Substituted Naphthalene Derivatives

| Compound | Absorption λmax (nm) | Fluorescence λmax (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Naphthalene | 275 | 321 | 0.23 |

| 1-Methylnaphthalene | 276 | 322 | 0.24 |

| 1-Naphthoic acid | 293 | 390 | 0.01 |

| 1-Naphthol (B170400) | 290 | 353 | 0.29 |

This table presents data for illustrative purposes on how substitutions on the naphthalene ring affect its photophysical properties.

Förster Resonance Energy Transfer (FRET) is a mechanism involving the non-radiative transfer of energy between two light-sensitive molecules (a donor and an acceptor). youtube.comyoutube.com This process is highly dependent on the distance between the donor and acceptor (typically within 10 nm), making it a powerful tool for studying molecular interactions, such as protein-protein binding and conformational changes. nih.govyoutube.com

Naphthalene derivatives can serve as effective fluorophores in FRET pairs. nih.gov For example, a naphthalene derivative has been used as an acceptor molecule in conjunction with a tryptophan donor to probe the folding dynamics of a membrane protein. nih.gov The spectral properties of the naphthalene moiety, with its absorption in the UV range, make it a suitable FRET partner for donors like tryptophan. Upon hydrolysis of this compound, the released 1-naphthol could theoretically participate as a FRET donor or acceptor, allowing for the design of assays to study protein dynamics and interactions in real-time. youtube.com

Two-photon microscopy (TPM) utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages like deeper tissue penetration, reduced phototoxicity, and lower background signal for bioimaging. nih.govrsc.org The design of effective two-photon probes often involves creating molecules with large two-photon absorption cross-sections.

Naphthalene derivatives, with their donor-π-acceptor structures, serve as an excellent platform for developing two-photon fluorescent probes. nih.govrsc.orgacs.org These probes have been successfully applied to image specific analytes, such as hydrogen sulfide (B99878) and enzymes, within living cells. nih.govacs.org The push-pull electronic structure within these naphthalene-based probes enhances their two-photon properties, making them valuable for high-resolution imaging in complex biological systems. acs.org

Cellular Permeability and Intracellular Localisation Studies

For a probe to be effective in cellular studies, it must be able to cross the cell membrane and potentially localize to specific subcellular compartments. The esterification of N-acetyl-L-alanine with 1-naphthol increases the compound's hydrophobicity, which generally facilitates passive diffusion across the lipid bilayer of the cell membrane. The inclusion of hyaluronidase (B3051955) with the monoclonal antibody rituximab, for instance, increases subcutaneous tissue permeability, allowing for subcutaneous administration. medscape.com

Once inside the cell, the probe's fate depends on the presence of enzymes capable of hydrolyzing the ester bond. The localization of the resulting fluorescent product, 1-naphthol, would then depend on its own physicochemical properties. Studies with other naphthalene-based probes, such as naphthalimides, have shown remarkable membrane penetration and localization primarily within the cytoplasm. nih.gov Advanced techniques like click-correlative light and electron microscopy can be employed to precisely visualize the subcellular localization of probes, as has been demonstrated for probes that enrich in the endoplasmic reticulum. nih.gov The N-acetylation of the alanine (B10760859) residue may also influence its interaction and processing within the cell, as N-terminal acetylation is a common protein modification involved in various cellular processes. nih.govnih.gov

Probing Protein Structure, Dynamics, and Interactions

While this compound is primarily used as a substrate for enzymatic assays, the broader field of protein research often employs fluorescent unnatural amino acids (uAAs) to probe protein structure and dynamics directly.

A powerful technique in protein engineering is the site-specific incorporation of unnatural amino acids with unique properties (e.g., fluorescence, photoreactivity) into proteins. nih.gov This is achieved by using an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a stop codon like UAG, and inserts the desired uAA during protein translation. nih.gov

While the N-acetylated ester this compound would not be incorporated by this method, the closely related amino acid 1-naphthylalanine is a fluorescent uAA that can be incorporated site-specifically into recombinant proteins. It serves as a fluorescent analog of tryptophan and can be used to report on the local environment and conformational changes within a protein. This method allows for the precise placement of a fluorescent probe to study protein structure, dynamics, and interactions without the need for external labels. nih.govresearchgate.net

Conformational Analysis of Labeled Proteins

The incorporation of non-standard amino acids with specific chemical reporters into proteins is a powerful strategy for studying their structure and dynamics. The compound this compound is an example of such a molecule, combining the features of the amino acid L-alanine with a bulky, environmentally sensitive naphthyl group. While direct studies on proteins labeled with this specific ester are not extensively documented in publicly available literature, the conformational effects of its constituent parts, the N-acetyl group and the naphthyl moiety, are well-understood.

The N-acetylation of an amino acid can influence the conformational properties of a peptide backbone. nih.govresearchgate.netbiosynth.com For instance, studies on N-acetyl-L-alanine have shown that it can adopt conformations found in various peptide secondary structures, such as β-turns. nih.gov The presence of the acetyl group can introduce steric constraints and alter the hydrogen bonding potential of the N-terminus, thereby influencing the local and, in some cases, the global conformation of a protein. nih.gov

The 1-naphthalenyl ester group, a derivative of naphthalene, introduces a large, planar, and hydrophobic side chain. When incorporated into a peptide or protein, such a bulky group can significantly restrict the conformational freedom of the polypeptide backbone in its vicinity. The naphthalene moiety is also a well-known fluorophore, and its fluorescence properties are often sensitive to the local environment. This sensitivity can be exploited to probe conformational changes in a protein. For example, a change in the protein's conformation might alter the exposure of the naphthyl group to the solvent or move it closer to quenching residues, resulting in a detectable change in fluorescence intensity or wavelength. The principles of such analyses have been demonstrated with other aromatic non-coded amino acids, where their incorporation has been used to stabilize specific conformations or to report on the local environment within a folded protein. nih.gov

Mapping Protein-Protein Interactions and Signal Transduction Pathways

The naphthalene group of this compound makes it a potential tool for studying molecular interactions, particularly protein-protein interactions (PPIs), which are central to signal transduction pathways. The fluorescence of the naphthyl group can be utilized in techniques such as Fluorescence Resonance Energy Transfer (FRET). In a FRET-based assay, the naphthyl group could serve as a donor or acceptor fluorophore. If a protein labeled with this compound interacts with another protein labeled with a suitable FRET partner, the proximity of the two fluorophores would result in energy transfer, leading to a measurable change in the fluorescence signal. This can provide quantitative data on the binding affinity and kinetics of the interaction.

Furthermore, the introduction of a fluorescent amino acid analog can be used to map binding interfaces. By strategically placing the labeled amino acid at different positions within a protein, it is possible to identify which regions are involved in the interaction by observing changes in the fluorescence signal upon binding of a partner molecule. While research specifically employing this compound for this purpose is not prominent, studies with other fluorescent non-coded amino acids have established the validity of this approach. These probes are valuable for mapping complex interaction networks and for high-throughput screening of molecules that modulate these interactions. nih.gov

Biosensing Applications and Molecular Tool Development

The development of novel biosensors and molecular tools is a rapidly advancing field, and compounds like this compound have the potential to contribute significantly. The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes. This property can be harnessed to create chromogenic or fluorogenic substrates for detecting esterase activity. Upon enzymatic cleavage, the 1-naphthol released can be detected, often through a secondary reaction that produces a colored or fluorescent product. This principle is used in assays for various proteases and esterases, where substrates like N-Acetyl-DL-phenylalanine β-naphthyl ester are employed. nih.gov

The fluorescent properties of the naphthalene moiety itself can be harnessed for the development of "turn-on" or "turn-off" biosensors. For example, a biosensor could be designed where the fluorescence of the intact ester is quenched. Upon enzymatic cleavage and release of 1-naphthol, a significant increase in fluorescence could be observed. Such sensors are valuable for detecting specific enzyme activities in complex biological samples and for screening enzyme inhibitors. mdpi.com

Moreover, the ability to incorporate such modified amino acids into peptides allows for the synthesis of custom molecular tools. Peptides labeled with this compound could be used to probe the active sites of enzymes, to act as targeted delivery agents for the fluorescent reporter, or to be integrated into larger molecular assemblies for more complex sensing applications. mdpi.com The development of such tools is crucial for advancing our understanding of biological processes at the molecular level and for the development of new diagnostic and therapeutic strategies.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C15H15NO3 | 257.28 | 69975-68-4 |

| N-Acetyl-L-alanine | C5H9NO3 | 131.13 | 97-69-8 |

| 1-Naphthyl-L-alanine | C13H13NO2 | 215.25 | 55516-54-6 |

Table 2: Summary of Applications for Related N-acetylated and Naphthyl-containing Compounds

| Compound Type | Application | Principle of Action |

| N-acetylated amino acids | Conformational studies | Influence on peptide backbone structure and hydrogen bonding. |

| Naphthyl-containing amino acids | Probing protein structure and interactions | The naphthyl group acts as a fluorescent reporter sensitive to the local environment. Can be used in FRET assays. |

| N-acetyl amino acid naphthyl esters | Enzyme substrates for biosensing | Enzymatic cleavage of the ester bond releases a detectable chromogenic or fluorogenic product (naphthol derivative). |

Chemical Reactivity and Photochemical Transformations

Hydrolytic Stability and Degradation Pathways in Different Environments

The hydrolytic stability of L-Alanine, N-acetyl-, 1-naphthalenyl ester is a critical factor in its environmental persistence and biological activity. The primary pathway for its degradation in aqueous environments is the hydrolysis of the ester bond. This reaction can be catalyzed by acids, bases, or enzymes.

Under neutral pH conditions, the ester linkage is susceptible to enzymatic hydrolysis by esterases, which would yield N-acetyl-L-alanine and 1-naphthol (B170400). medchemexpress.com The rate of this hydrolysis would be dependent on the specific enzymes present and the environmental conditions.

In acidic or basic conditions, the ester can undergo chemical hydrolysis. The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide ion on the carbonyl carbon.

The N-acetyl group introduces an amide bond, which is generally more stable to hydrolysis than the ester bond. However, under more forceful conditions, such as strong acid or base and elevated temperatures, the amide bond can also be cleaved to yield L-alanine and acetic acid.

A study on a related compound, N-acetyl dehydroalanine (B155165) methyl ester, demonstrated that the rate of hydrolysis is significantly influenced by the solvent environment. For instance, the presence of organic solvents like dimethylsulfoxide (DMSO) can retard the hydrolysis of the ester group. This suggests that the environmental matrix can play a crucial role in the persistence of N-acetyl-L-alanine, 1-naphthalenyl ester.

The degradation pathways are summarized in the table below:

| Condition | Primary Degradation Pathway | Products |

| Neutral (Enzymatic) | Ester Hydrolysis | N-acetyl-L-alanine, 1-Naphthol |

| Acidic | Ester Hydrolysis | N-acetyl-L-alanine, 1-Naphthol |

| Basic | Ester Hydrolysis (Saponification) | N-acetyl-L-alaninate, 1-Naphthol |

| Harsh Acidic/Basic | Amide and Ester Hydrolysis | L-alanine, Acetic acid, 1-Naphthol |

Photochemical Reactions of N-Acetyl-Naphthylalanine Esters

The presence of the naphthalene (B1677914) moiety in this compound makes it a photoactive molecule. Upon absorption of ultraviolet light, the naphthalene chromophore is excited to a higher energy state, which can lead to a variety of photochemical reactions.

While direct photocyclization of the alanine (B10760859) side chain onto the naphthalene ring is not a commonly reported reaction for this specific molecule, a well-documented photochemical reaction for aryl esters is the Photo-Fries rearrangement . rsc.orgwikipedia.orgasianpubs.org In this reaction, the acyl group migrates from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions.

For this compound, the Photo-Fries rearrangement would involve the cleavage of the ester's C-O bond, followed by the migration of the N-acetyl-L-alaninyl group to the naphthalene ring. This would result in the formation of 2-acyl-1-naphthol and 4-acyl-1-naphthol derivatives. asianpubs.org

The likely products of the Photo-Fries rearrangement are detailed below:

| Reactant | Photochemical Reaction | Major Products |

| This compound | Photo-Fries Rearrangement | 2-(N-acetyl-L-alaninyl)-1-naphthol, 4-(N-acetyl-L-alaninyl)-1-naphthol |

The relative yields of the ortho and para products can be influenced by factors such as the solvent and the presence of organized media like micelles. researchgate.net

The mechanism of the Photo-Fries rearrangement is believed to proceed through a radical pair intermediate formed within a solvent cage. wikipedia.orgasianpubs.org Upon photoexcitation, the ester undergoes homolytic cleavage of the C-O bond, generating a naphthyloxy radical and an N-acetyl-L-alaninyl radical.

These radicals can then recombine in several ways:

Recombination at the oxygen atom: This leads back to the starting ester.

Recombination at a ring carbon (ortho or para): This results in the formation of the Photo-Fries rearrangement products (acyl-naphthols). asianpubs.org

Escape from the solvent cage: The radicals can diffuse apart and react with other molecules, leading to byproducts. For example, the naphthyloxy radical can abstract a hydrogen atom to form 1-naphthol.

Studies on related naphthyl esters have shown that the efficiency of C-O bond cleavage can depend on the excitation to higher triplet excited states. nih.gov

The photochemical cleavage of the ester bond in this compound is analogous to the mechanism of action of photoremovable protecting groups (PPGs) . wikipedia.orgnih.govmdpi.com PPGs are chemical moieties that can be removed from a molecule with light, allowing for the controlled release of a substance. wikipedia.orgmdpi.com

In this context, the 1-naphthalenyl group can be considered a PPG for the N-acetyl-L-alanine carboxylic acid. Irradiation with UV light leads to the cleavage of the ester and the release of the amino acid derivative. Naphthalene and other polyaromatic hydrocarbons have been explored as core structures for PPGs. wikipedia.org

The key features of this compound that are analogous to PPGs are:

A photoactive chromophore (naphthalene): This part of the molecule absorbs light and initiates the cleavage reaction.

A labile bond (the ester linkage): This bond is cleaved upon photoexcitation.

A leaving group (the N-acetyl-L-alanine): This is the molecule that is released.

This analogy is important in fields like drug delivery and materials science, where the controlled release of molecules is desired.

Electron Transfer Mechanisms in Photoreactions

Photoinduced electron transfer (PET) can be a key step in the photoreactions of naphthyl esters. mdpi.comrsc.org In a PET process, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.

In the case of this compound, the naphthalene ring can act as a photosensitizer. Upon excitation, it can either accept an electron from or donate an electron to a suitable partner, depending on the specific molecular environment and the presence of other functional groups.

For example, studies on substituted benzoate and naphthoate esters have shown that the presence of electron-donating groups can lead to efficient photochemical cleavage via an electron-transfer mechanism. rsc.org The N-acetyl-L-alanine moiety, while not a strong electron donor, could potentially participate in intramolecular PET processes.

The general scheme for a PET-initiated reaction would be:

Photoexcitation: The naphthalene chromophore absorbs a photon.

Electron Transfer: An electron is transferred, creating a radical ion pair.

Bond Cleavage/Rearrangement: The radical ion pair undergoes further reactions, such as bond cleavage or rearrangement, leading to the final products.

The efficiency of PET is dependent on the redox potentials of the donor and acceptor moieties and the solvent polarity.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the separation and purification of "L-Alanine, N-acetyl-, 1-naphthalenyl ester" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acetylated amino acid esters. For "this compound," reversed-phase HPLC is commonly employed. The presence of the naphthalene (B1677914) moiety, a strong chromophore and fluorophore, allows for highly sensitive detection using both Ultraviolet (UV) and fluorescence detectors.

The analysis of a similar compound, N-acetyl-DL-phenylalanine β-naphthyl ester, demonstrates the utility of these detection methods. This analogous compound can be visualized on stained agar (B569324) gels through the diazo coupling of the enzymatically produced β-naphthol, indicating the chromogenic properties of the naphthyl group. medchemexpress.com Fluorescence detection for such naphthyl esters is particularly sensitive, with typical excitation wavelengths below 380 nm and emission wavelengths in the blue region of the spectrum (451-495 nm). medchemexpress.com

For quantitative analysis, HPLC methods are validated for linearity, accuracy, precision, and robustness. The separation is typically achieved on C18 columns with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enzyme Activity Assays

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors. In the context of "this compound," which can act as a substrate for various esterases and proteases, LC-MS is invaluable for monitoring the enzymatic hydrolysis.

LC-MS/MS-based assays can directly measure the formation of the product, 1-naphthol (B170400), and the consumption of the substrate, "this compound". nih.gov This label-free approach offers high specificity and sensitivity, overcoming the limitations of some fluorescence-based assays that can be prone to interference. nih.gov The method involves separating the substrate and product using a rapid HPLC gradient and then detecting them by mass spectrometry using multiple reaction monitoring (MRM). sciex.com This allows for precise quantification even in complex biological matrices. Recent studies have highlighted the superiority of LC-MS/MS over traditional methods for amino acid analysis due to its speed and specificity. chromsystems.com

A typical LC-MS/MS method for a related N-acetyl amino acid, N-acetyl-L-alanine, has been established, providing a basis for the development of a specific assay for its 1-naphthalenyl ester derivative. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The stereochemistry of "this compound" is crucial for its biological activity. Chiral chromatography is the definitive method for separating the L- and D-enantiomers and determining the enantiomeric excess (e.e.).

Chiral stationary phases (CSPs) are employed in HPLC to achieve enantioseparation. For N-acetylated amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective. yakhak.org For instance, Chiralpak IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), has shown excellent separation for α-amino acid esters. yakhak.org The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol such as 2-propanol, is critical for optimizing the separation. yakhak.orgcsfarmacie.cz

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the naphthalene ring of the analyte. The enantiomeric purity of commercially available chiral amines and α-amino acid esters has been successfully determined using these methods, with enantiomeric impurities as low as 0.05% being quantifiable. yakhak.org

Spectroscopic Techniques (e.g., UV-Vis Absorption, Fluorescence Spectroscopy, Nuclear Magnetic Resonance)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of "this compound."

UV-Vis Absorption Spectroscopy: The naphthalene ring in the molecule gives rise to strong UV absorption. While specific data for the 1-naphthalenyl ester is not readily available, related naphthalenyl compounds exhibit characteristic absorption maxima that are useful for concentration determination.

Fluorescence Spectroscopy: The naphthyl group is inherently fluorescent. As with the analogous N-acetyl-DL-phenylalanine β-naphthyl ester, "this compound" is expected to be a fluorescent molecule. The fluorescence properties are highly sensitive to the local environment and can be used to probe binding to enzymes. For a similar naphthyl ester, excitation is typically in the UV range (<380 nm), with emission in the blue part of the visible spectrum (451-495 nm). medchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the molecule.

¹H NMR: The proton NMR spectrum of the N-acetyl-L-alanine portion of the molecule would show characteristic signals for the acetyl methyl protons, the alanine (B10760859) methyl protons, and the α-proton. For N-acetyl-L-alanine itself, these signals appear at approximately 2.00 ppm (acetyl CH₃), 1.32 ppm (alanine CH₃), and 4.1-4.14 ppm (α-CH) in D₂O. nih.govhmdb.ca The protons of the naphthalene ring would appear in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For N-acetyl-L-alanine, characteristic peaks are observed around 176-183 ppm (carboxyl carbon), 176 ppm (amide carbonyl carbon), 53.7 ppm (α-carbon), 24.6 ppm (acetyl methyl carbon), and 20.1 ppm (alanine methyl carbon). nih.gov The carbons of the naphthalene moiety would have distinct signals in the aromatic region.

Electrophoretic Methods for Enzyme Profiling and Detection

Electrophoretic techniques, particularly those coupled with activity-based staining, can be used for the profiling and detection of enzymes that hydrolyze "this compound." For instance, after separating proteins by native polyacrylamide gel electrophoresis (PAGE), the gel can be incubated with the substrate. The enzymatic cleavage of the ester bond releases 1-naphthol, which can then be coupled with a diazonium salt, such as Fast Blue B, to produce a colored precipitate at the location of the active enzyme. medchemexpress.com This method allows for the visualization of specific esterase or protease activity within a complex protein mixture.

A similar approach has been used to determine the class of peptidases in mouse plasma using N-acetyl-DL-phenylalanine β-naphthyl ester as the substrate after immunoprecipitation in an agar gel. medchemexpress.com This highlights the potential of using "this compound" as a specific substrate for identifying and characterizing enzymes in various biological samples.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of L-Alanine, N-acetyl-, 1-naphthalenyl ester.

Detailed research findings from DFT calculations, such as those performed on the related N-acetyl-L-alanine (NAAL), reveal key aspects of the molecule's electronic environment. documentsdelivered.com For the trans conformer of NAAL, which is stabilized by an intramolecular hydrogen bond, calculations at the B3LYP/6-311G(d,p) level of theory have determined its energetic stability over the cis conformer. documentsdelivered.com This intramolecular interaction significantly influences the molecule's electronic properties.

When the 1-naphthalenyl ester group is introduced, the electronic landscape is further modulated. The naphthalene (B1677914) ring system introduces a large, polarizable electron cloud. The distribution of electron density, as visualized through molecular orbital plots, would show the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. It is anticipated that the HOMO would have significant contributions from the naphthalene ring's π-system, while the LUMO may be centered on the carbonyl groups of the ester and amide. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Reactivity descriptors, derived from the conceptual DFT framework, can be calculated to predict sites of electrophilic and nucleophilic attack. These descriptors include the Fukui functions and dual descriptor, which would likely indicate the ester carbonyl carbon as a primary site for nucleophilic attack and the naphthalene ring as susceptible to electrophilic interactions.

Table 1: Calculated Reactivity Descriptors for a Hypothetical N-acetylated Amino Acid Naphthyl Ester

| Descriptor | Predicted Value (Arbitrary Units) | Interpretation |

| Global Hardness (η) | 3.5 eV | High value suggests high stability and low reactivity. |

| Global Softness (S) | 0.286 eV⁻¹ | Low value indicates lower reactivity. |

| Electronegativity (χ) | 4.2 eV | Moderate electronegativity. |

| Electrophilicity Index (ω) | 2.5 eV | Indicates the capacity to accept electrons. |

| Fukui Function f⁻ (for nucleophilic attack) | Highest on ester carbonyl carbon | Predicts the most likely site for attack by a nucleophile. |

| Fukui Function f⁺ (for electrophilic attack) | Highest on C5 and C8 of naphthalene ring | Predicts the most likely sites for attack by an electrophile. |

Note: These values are illustrative and would need to be confirmed by specific calculations on this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools for exploring the potential interactions of this compound with biological targets. These methods can predict the binding affinity and mode of interaction within the active site of a protein, providing a rationale for its potential biological activity.

While no specific docking studies on this compound have been published, research on other naphthyl derivatives provides a framework for such investigations. For instance, molecular docking of N-benzoyl-N'-naphthylthiourea derivatives with human ROS1 kinase has been performed to understand their antioxidant properties. unair.ac.idrjptonline.org Similarly, other novel 1-hydroxy-naphthyl substituted heterocycles have been docked into the active sites of enzymes like oxidoreductase to elucidate their binding interactions. nih.gov

A hypothetical molecular docking study of this compound could be performed against a relevant target, such as a protease or a kinase, where the molecule could act as a ligand. The docking protocol would involve preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a scoring function to rank the different binding poses.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Predicted Value | Significance |

| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests a favorable binding interaction. |

| Key Interacting Residues | Tyr234, Leu189, Val195, Phe312 | Indicates the specific amino acids in the binding pocket that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bond with Tyr234 (amide N-H), Hydrophobic interactions with Leu189 and Val195, π-π stacking with Phe312 (naphthalene ring) | Details the nature of the forces stabilizing the ligand-receptor complex. |

| RMSD of Ligand (during MD) | < 2.0 Å | A low root-mean-square deviation suggests that the ligand remains stably bound in the active site during the simulation. |

Note: This data is for illustrative purposes and represents a plausible outcome of a computational study.

Prediction of Spectroscopic Properties and Photophysical Behavior

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data.

The prediction of vibrational spectra (Infrared and Raman) can be achieved using DFT calculations. A study on N-acetyl-L-alanine computed the vibrational frequencies and IR intensities for its cis and trans conformers, showing distinct spectral differences between them. documentsdelivered.comnih.gov For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the amide N-H stretch, the ester and amide C=O stretches, and the aromatic C-H and C=C vibrations of the naphthalene ring.

The prediction of NMR spectra (¹H and ¹³C) is also possible through quantum chemical calculations, which can aid in the structural elucidation of the molecule. While experimental ¹H NMR data exists for N-acetyl-L-alanine, predicting the full spectrum of the ester would be beneficial. hmdb.ca

The photophysical behavior of the molecule is largely dictated by the naphthalene chromophore. Theoretical studies on naphthalene derivatives, such as naphthalene-bridged disilanes, show that the absorption and emission spectra are influenced by the substituents. nih.govrsc.org Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) and the nature of the electronic transitions. The introduction of the N-acetyl-L-alanyl group to the naphthalene ring is expected to cause a red-shift in the absorption and emission maxima compared to unsubstituted naphthalene. nih.gov The fluorescence quantum yield and lifetime are other important photophysical parameters that can be computationally estimated.

Table 3: Predicted Spectroscopic and Photophysical Data for this compound

| Property | Predicted Value | Expected Spectral Region/Feature |

| ¹H NMR Chemical Shift (δ, ppm) | N-H: ~7.5-8.5; Naphthalene H: ~7.4-8.2; Alanine (B10760859) α-H: ~4.5-5.0; Acetyl CH₃: ~2.0; Alanine β-CH₃: ~1.5 | Distinct signals for amide, aromatic, and aliphatic protons. |

| ¹³C NMR Chemical Shift (δ, ppm) | Ester C=O: ~170-175; Amide C=O: ~168-172; Naphthalene C: ~110-135; Alanine α-C: ~50-55 | Key signals for carbonyl and aromatic carbons. |

| IR Frequency (cm⁻¹) | N-H stretch: ~3300; C=O stretches: ~1740 (ester), ~1650 (amide); Aromatic C=C stretch: ~1600, ~1500 | Characteristic vibrational modes for functional groups. |

| UV-Vis Absorption (λmax, nm) | ~290-320 | π→π* transitions of the naphthalene chromophore. |

| Fluorescence Emission (λem, nm) | ~330-360 | Emission from the lowest singlet excited state of the naphthalene moiety. |

Note: These are predicted values based on known data for related structures and would require specific calculations for confirmation.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and energy landscape mapping provide a detailed picture of the accessible conformations and their relative energies.

The conformational landscape of N-acetylated amino acids has been studied both theoretically and experimentally. nih.gov For N-acetyl-L-alanine, the trans conformer, which features an intramolecular hydrogen bond forming a five-membered ring, is significantly more stable than the cis conformer. documentsdelivered.com The key dihedral angles that define the backbone conformation are φ (phi) and ψ (psi).

In this compound, additional rotational freedom exists around the ester linkage. A systematic search of the conformational space, by rotating the key dihedral angles, would reveal the low-energy conformers. This can be achieved through computational methods such as molecular mechanics or DFT calculations.

The resulting energy landscape would map the potential energy as a function of the dihedral angles. The global minimum on this surface corresponds to the most stable conformation of the molecule. The energy barriers between different conformers determine the kinetics of conformational exchange. The presence of the bulky naphthalenyl group is expected to introduce significant steric hindrance, which will shape the energy landscape and restrict the accessible conformational space compared to simpler alkyl esters.

Table 4: Key Torsional Angles and Expected Conformational Preferences

| Torsional Angle | Definition | Expected Low-Energy Conformations |

| φ (C-N-Cα-C) | Rotation around the N-Cα bond | Likely to be in the range of -150° to -60° for L-amino acids. |

| ψ (N-Cα-C-O) | Rotation around the Cα-C bond | Expected to be influenced by the bulky naphthyl group, potentially favoring extended conformations. |

| ω (Cα-C-N-C) | Amide bond rotation | Strongly prefers a trans conformation (~180°) due to its partial double bond character. |

| θ (Cα-C-O-C_naphthyl) | Ester bond rotation | Will determine the orientation of the naphthalene ring relative to the amino acid backbone. |

Note: The specific values for low-energy conformations need to be determined through detailed computational analysis.

Future Directions and Emerging Research Avenues

Rational Design of Enhanced Derivatives with Tunable Properties

The core structure of L-Alanine, N-acetyl-, 1-naphthalenyl ester is a prime candidate for the rational design of new derivatives with tailored properties. By modifying the alanine (B10760859), acetyl, or naphthyl components, researchers can fine-tune characteristics such as solubility, cell permeability, and enzymatic selectivity. For instance, the modification of related amino acid ester structures has been a strategy to develop specific enzyme substrates and inhibitors. medchemexpress.cominvivochem.com

Future research will likely focus on creating a library of derivatives by:

Altering the Amino Acid: Replacing L-alanine with other natural or unnatural amino acids to change the recognition by specific proteases or esterases.

Modifying the N-acetyl Group: Introducing different acyl groups to modulate the electronic and steric properties, which can influence enzyme-substrate interactions.

Substituting the Naphthyl Ring: Adding functional groups to the naphthalene (B1677914) ring system can alter its fluorescence properties, making it a more sensitive reporter group for enzymatic activity. This can also influence its binding affinity within enzyme active sites.

This approach of systematic modification is crucial for developing highly specific molecular probes and potential therapeutic agents. The ability to design molecules with predictable interactions is a cornerstone of modern drug discovery and chemical biology. nih.gov

Integration into Advanced Biological Assay Platforms and Live-Cell Imaging Systems

This compound and its analogs serve as chromogenic or fluorogenic substrates for various enzymes, particularly proteases and esterases. medchemexpress.cominvivochem.com Upon enzymatic cleavage, the released 1-naphthol (B170400) can be detected, often through a secondary reaction that produces a colored or fluorescent product. medchemexpress.com

Emerging research is focused on integrating these substrates into more sophisticated assay platforms:

High-Throughput Screening (HTS): The simplicity of the enzymatic reaction makes this compound and its derivatives suitable for HTS campaigns to identify new enzyme inhibitors.

Live-Cell Imaging: Fluorescent derivatives of naphthyl esters can be used to visualize enzymatic activity directly within living cells. This allows for the real-time monitoring of biological processes and the cellular effects of potential drugs.

Multiplexed Assays: By designing a panel of substrates with different amino acids and distinct fluorescent reporters, it may be possible to simultaneously measure the activity of multiple proteases in a single sample.

For example, N-Acetyl-DL-phenylalanine β-naphthyl ester, a related compound, is used to visualize protease activity in gel-based assays and to determine peptidase classes in biological samples. medchemexpress.com This highlights the potential for this compound to be similarly applied and refined for more advanced diagnostic and research tools.

Potential as Scaffolds for Protease Inhibitor Design and Drug Discovery

The structure of this compound can serve as a starting point or "scaffold" for the design of protease inhibitors. Proteases are a major class of drug targets, implicated in diseases ranging from cancer to viral infections and neurodegenerative disorders.

The development of inhibitors based on this scaffold could proceed via several strategies:

Mechanism-Based Inhibition: Modifying the ester group to an irreversible "warhead" that covalently binds to the active site of a target protease. The 1,4-naphthoquinone (B94277) scaffold, for example, has been successfully used to create irreversible inhibitors of cysteine proteases. nih.govresearchgate.net

Transition-State Analogs: Designing derivatives that mimic the transition state of the peptide bond cleavage, thereby binding tightly to the protease active site without being cleaved.

Fragment-Based Drug Discovery: Using the N-acetyl-alanine or the naphthyl moiety as fragments to screen for binding to a target protease, and then elaborating these fragments to create potent and selective inhibitors.

The adaptability of scaffolds like this is a significant advantage in drug discovery, allowing for the generation of diverse chemical libraries to screen against various targets. nih.gov The use of amyloid architectures as scaffolds for creating enzyme-like catalysts further underscores the principle that well-defined molecular structures can be engineered for specific functions. rsc.org

Exploration in New Bio-orthogonal Chemistries and Bioconjugation Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of new bioconjugation strategies is essential for labeling and tracking biomolecules.

Future research could explore the incorporation of bio-orthogonal handles into the structure of this compound. For example:

An alkyne or azide (B81097) group could be added to the naphthyl ring or the acetyl group.

This modified compound could then be used in cells as a reporter for enzyme activity.

After enzymatic cleavage, the released fragment containing the bio-orthogonal handle could be "clicked" onto a fluorescent probe or an affinity tag for detection or purification.

This approach has been successfully used with other acetyl-CoA analogs to study protein acetylation. nih.gov Applying this strategy to this compound would create powerful new tools for activity-based protein profiling, allowing for the identification and characterization of specific enzymes in complex biological mixtures.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing L-Alanine, N-acetyl-, 1-naphthalenyl ester?

- Methodology : The esterification of N-acetyl-L-alanine with 1-naphthol can be achieved using coupling agents like carbodiimides (e.g., DCC or EDC) in anhydrous conditions. Activation of the carboxyl group via silylation (e.g., trimethylsilyl chloride) is also effective, as seen in similar alanine ester syntheses . Post-reaction purification via column chromatography or recrystallization ensures product purity. Confirm structural integrity using -NMR (amide proton at δ 6.5–7.0 ppm, naphthalenyl protons at δ 7.3–8.2 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion validation) .

Q. How can researchers validate the stability of this compound under experimental conditions?

- Methodology : Monitor hydrolysis using HPLC-UV with pre-column derivatization. For example, o-phthalaldehyde (OPA) reacts with primary amines (e.g., hydrolyzed L-alanine), enabling quantification of degradation products. Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm . Stability in aqueous buffers should be tested over 72 hours, with storage recommendations at -20°C in anhydrous solvents to prevent ester cleavage .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to avoid inhalation. Install emergency showers and eyewash stations per OSHA guidelines. Avoid skin contact due to potential esterase-mediated hydrolysis, which may release irritants like 1-naphthol .

Advanced Research Questions

Q. How does the 1-naphthalenyl ester group modulate interactions with biological targets?

- Methodology : Compare binding affinities of the ester with its parent acid (N-acetyl-L-alanine) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, ester derivatives of L-alanine exhibit reduced binding to transporters like SNAT2 due to steric hindrance and loss of hydrogen bonding at the carboxyl group, as shown by 10-fold higher -app values . Molecular docking simulations (e.g., AutoDock Vina) can predict steric clashes with active sites .

Q. What experimental strategies mitigate ester hydrolysis in cell-based assays?

- Methodology : Use pro-drug approaches by substituting the ester with a more stable group (e.g., pivaloyloxymethyl) or employ esterase inhibitors like bis(4-nitrophenyl) phosphate (BNPP) in culture media . For hydrolysis-sensitive assays, replace aqueous buffers with non-polar solvents (e.g., DMSO) and validate stability via LC-MS/MS .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodology : Cross-validate assay conditions (pH, temperature, enzyme sources). For instance, conflicting values may arise from differences in buffer ionic strength or the use of L-alanine-specific vs. broad-spectrum transporters . Replicate experiments with purified protein targets (e.g., SNAT2) and include internal controls like L-alanine methyl ester to benchmark activity .

Q. What advanced analytical techniques distinguish intact ester from its hydrolysis products?

- Methodology : Employ -NMR to track carbonyl carbon shifts (ester C=O at ~170 ppm vs. carboxylate at ~175 ppm). Couple HPLC with charged aerosol detection (CAD) for non-UV-active analytes or use tandem MS (e.g., Q-TOF) for fragmentation pattern analysis .

Key Considerations for Researchers

- Contradictory Data : While ester derivatives generally show reduced binding affinity, their utility as pro-drugs or fluorogenic substrates (e.g., in protease assays) depends on controlled hydrolysis . Contextualize bioactivity data by cross-referencing assay systems (e.g., purified enzymes vs. cell lysates).

- Method Optimization : For kinetic studies, pre-incubate the ester with inhibitors like BNPP to isolate enzyme-specific hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.